molecular formula C6H10N4O2 B8483151 N-methoxy-N,3-dimethyltriazole-4-carboxamide

N-methoxy-N,3-dimethyltriazole-4-carboxamide

Cat. No.: B8483151
M. Wt: 170.17 g/mol
InChI Key: INGGUFJPKBZEFG-UHFFFAOYSA-N
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Description

N-methoxy-N,3-dimethyltriazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

N-methoxy-N,3-dimethyltriazole-4-carboxamide

InChI

InChI=1S/C6H10N4O2/c1-9-5(4-7-8-9)6(11)10(2)12-3/h4H,1-3H3

InChI Key

INGGUFJPKBZEFG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C(=O)N(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the 1,2,3-triazole ring . The reaction conditions usually involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of N-methoxy-N,3-dimethyltriazole-4-carboxamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N,3-dimethyltriazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used under mild conditions.

    Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include N-oxide derivatives.

    Reduction: The major products are the corresponding amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted triazole derivatives.

Scientific Research Applications

N-methoxy-N,3-dimethyltriazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-methoxy-N,3-dimethyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: A parent compound with similar chemical properties.

    N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: Another heterocyclic compound with similar functional groups.

    1,3-Dimethyl-5-methoxypyrazole: A structurally related compound with different biological activities.

Uniqueness

N-methoxy-N,3-dimethyltriazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

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